(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid
Overview
Description
(6-Nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid belongs to a class of biologically active compounds. Its relevance in scientific research stems from its unique molecular structure and chemical properties, which are explored in various studies.
Synthesis Analysis
The synthesis of compounds related to (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid involves complex organic reactions. For example, the synthesis of similar nitro compounds involved condensing derivatives of -4H-3,1-benzoxazin-4-one with ammonia, methylamine, and aniline. Additionally, a study detailed the preparation of 7-Nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid, which shares similarities with the target compound, from 4-hydroxy-3-nitrobenzoic acid using a series of reactions including esterification, etherification, reductive cyclization, nitration, and hydrolysis (Yin Du-lin, 2007).
Molecular Structure Analysis
The molecular structure of similar compounds in the same class has been determined through X-ray diffraction and quantum chemical calculations. For instance, the molecular structure of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid was studied in both crystal and gas phase, revealing interesting details about the orientation of the benzoxazolone system and its substituents (Ai Wang et al., 2016).
Chemical Reactions and Properties
The reactivity of related compounds, such as 6-nitro derivatives, involves various chemical reactions. For instance, the nitro-based indazoles, a similar class of compounds, showed significant reactivity, indicating potential for diverse chemical applications (Viviana Cuartas et al., 2019).
Physical Properties Analysis
The physical properties of these compounds are closely related to their molecular structure. For example, the charge density and electron density distribution in (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid provide insights into its physical characteristics, including hydrogen bonding and stacking interactions in the solid state (Ai Wang et al., 2016).
Chemical Properties Analysis
Chemical properties such as reactivity and stability of these compounds are influenced by their nitro groups and benzoxazolone system. Studies show varied reactivity patterns depending on the specific substituents and reaction conditions, highlighting the complexity and versatility of these compounds (R. K. Thakkar & S. R. Patel, 1969).
Scientific Research Applications
Structural Analysis and Charge Density
- The molecular structure of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a compound closely related to the requested chemical, has been analyzed through X-ray diffraction and quantum chemical calculations. This study provides insights into the molecule's dynamics, including its conformations and intermolecular interactions, such as hydrogen bonding. This information is crucial for understanding the behavior of the compound in various environments (Wang et al., 2016).
Antibacterial Activity
- Analogues of the compound, such as (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid, have been synthesized and evaluated for their antibacterial properties. These compounds showed significant activity against various bacterial strains, indicating potential applications in developing new antibacterial agents (Kadian et al., 2012).
Chiral Catalysis
- In the field of asymmetric synthesis, chiral oxazolidinones related to the requested compound have been utilized to react stereoselectively with nitro compounds. This research demonstrates the potential use of these compounds in catalyzing enantioselective chemical reactions, a key aspect of medicinal chemistry and drug synthesis (Kudyba et al., 2004).
Analgesic and Anti-Inflammatory Properties
- Studies have shown that 2-oxo-3H-benzoxazole derivatives, closely related to the requested compound, exhibit analgesic and anti-inflammatory properties. These findings suggest potential therapeutic applications of these compounds in pain management and inflammation treatment (Gülcan et al., 2003).
Antioxidant Activity
- New coumarin derivatives, including structures similar to the requested compound, have been synthesized and evaluated for their antioxidant activities. This suggests the potential use of these compounds in developing treatments or supplements to combat oxidative stress (Kadhum et al., 2011).
properties
IUPAC Name |
2-(6-nitro-2-oxo-1,3-benzoxazol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O6/c12-8(13)4-10-6-2-1-5(11(15)16)3-7(6)17-9(10)14/h1-3H,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYXNJKBPWCTMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC(=O)N2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid | |
CAS RN |
19739-41-4 | |
Record name | 6-Nitro-2-oxo-3(2H)-benzoxazoleacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19739-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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